N-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a dihydropyrazine core substituted with a 4-methylphenyl group and a sulfanylacetamide moiety linked to a 3,4-dimethoxyphenyl ring. The compound’s design integrates electron-donating methoxy and methyl groups, which may enhance solubility and influence electronic properties compared to halogenated analogs.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-14-4-7-16(8-5-14)24-11-10-22-20(21(24)26)29-13-19(25)23-15-6-9-17(27-2)18(12-15)28-3/h4-12H,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDATNAPRNAOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Dihydropyrazinone Core: The dihydropyrazinone core can be synthesized through the condensation of 4-methylphenylhydrazine with an appropriate diketone under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where 3,4-dimethoxyphenylamine reacts with an activated ester or halide derivative of the dihydropyrazinone intermediate.
Sulfanylacetamide Linkage Formation: The final step involves the formation of the sulfanylacetamide linkage through a thiol-ene reaction between the sulfanyl group and an acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the dihydropyrazinone moiety, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (e.g., bromine, chlorine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the dihydropyrazinone core.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may allow it to act as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biochemistry: Used in studies to understand enzyme interactions and inhibition mechanisms.
Industry
Chemical Industry: Utilized as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects may involve pathways related to oxidative stress, inflammation, or signal transduction, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on substituent variations, molecular properties, and synthesis insights derived from the evidence:
* Calculated based on structural analogs due to lack of direct data.
Key Insights:
Substituent Effects: Electron-Donating Groups (e.g., methoxy, methyl): Improve solubility and may reduce oxidative degradation compared to halogenated analogs.
Heterocyclic Core Variations :
- Dihydropyrazine (target compound): A planar, conjugated system suitable for π-π interactions in enzyme active sites.
- Oxadiazole (e.g., ): A rigid heterocycle often used to enhance bioavailability and mimic peptide bonds.
Synthesis Methods: Diazonium coupling (e.g., ) achieves high yields (~94–95%) for cyanoacetamide derivatives. S-alkylation (e.g., ) is regioselective for sulfanylacetamide formation.
Biological Relevance :
- Sulfamoyl and indole substituents () correlate with enzyme inhibition or receptor modulation, suggesting the target compound may share similar applications.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic compound that exhibits significant biological activity due to its unique molecular structure. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a 3,4-dimethoxyphenyl moiety and a dihydropyrazin derivative linked through a sulfanyl group to an acetamide functional group. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing sulfanyl groups often act as inhibitors of cysteine proteases, which are crucial in various physiological processes and disease states.
- Antioxidant Properties : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
- Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds. For instance:
- In Vitro Studies : this compound has shown cytotoxic effects against various cancer cell lines. In particular, it demonstrated significant activity against breast and lung cancer cells in assays measuring cell viability and apoptosis induction.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Research has indicated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the efficacy of several sulfanyl-containing acetamides against cancer cell lines. This compound was among the most potent compounds tested, with an IC50 value significantly lower than that of standard chemotherapeutics.
- Case Study 2 : An investigation into the antimicrobial potential of similar compounds found that those with methoxy substitutions exhibited enhanced activity against resistant bacterial strains. This supports the hypothesis that structural modifications can lead to improved pharmacological profiles.
Comparative Analysis
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Contains methoxy and sulfanyl groups | Anticancer and antimicrobial |
| Similar Compound A | Structure | Lacks methoxy groups | Moderate anticancer activity |
| Similar Compound B | Structure | Contains additional halogen substituents | Enhanced antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
